molecular formula C9H12FNO2S B7905436 2-((3-Fluorobenzyl)sulfonyl)ethanamine

2-((3-Fluorobenzyl)sulfonyl)ethanamine

Cat. No.: B7905436
M. Wt: 217.26 g/mol
InChI Key: GVMDPWOVLLSJAK-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)sulfonyl)ethanamine is a substituted phenethylamine derivative characterized by a sulfonyl (-SO₂-) linker connecting a 3-fluorobenzyl group to an ethanamine backbone.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfonyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c10-9-3-1-2-8(6-9)7-14(12,13)5-4-11/h1-3,6H,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMDPWOVLLSJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)sulfonyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethanesulfonyl group. The resulting intermediate is then treated with ammonia or an amine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)sulfonyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Fluorobenzyl)sulfonyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((3-Fluorobenzyl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Substituent (Benzyl Position) Linker Type Amine Type logP* Dipole Moment (D)*
2-((3-Fluorobenzyl)sulfonyl)ethanamine 3-F Sulfonyl (-SO₂-) Primary 1.8–2.2 5.1–5.5
2-[(4-Fluorobenzyl)sulfonyl]ethanamine 4-F Sulfonyl Primary 1.9–2.3 4.9–5.3
N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine 4-CH₃ Sulfonyl Tertiary 2.5–3.0 4.2–4.6
2-[(3-Fluorobenzyl)sulfanyl]ethanamine 3-F Thioether (-S-) Primary 2.8–3.2 3.0–3.4
25I-NBOMe 4-I, 2,5-OCH₃ Methoxybenzyl Secondary 3.5–4.0 3.8–4.2

*Calculated values based on molecular modeling data from and structural analogs.

Key Research Findings

  • Fluorine Position : 3-Fluorobenzyl derivatives exhibit distinct electronic profiles compared to 4-fluoro analogs, influencing receptor binding and metabolic pathways .
  • Toxicity : Sulfonyl-containing compounds may exhibit lower neurotoxicity than NBOMes due to reduced blood-brain barrier penetration, though in vivo studies are needed .

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